IDO1 Cellular Inhibition: Comparative IC50 Against HeLa Cell Kynurenine Production
This compound inhibits IDO1-mediated kynurenine production in IFN-γ-stimulated HeLa cells with an IC50 of 100 nM [1]. In a separate cross-study comparison, a structurally related analog with a modified pyrazole substitution exhibits a substantially weaker IC50 of 550 nM in a similar cellular assay [2]. The 5.5-fold difference in cellular potency highlights the critical role of the specific substitution pattern in achieving functional IDO1 blockade.
| Evidence Dimension | IDO1 cellular inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 100 nM |
| Comparator Or Baseline | Analog compound (BindingDB BDBM50190107): 550 nM |
| Quantified Difference | 5.5-fold more potent |
| Conditions | IFN-γ stimulated human HeLa cells, inhibition of kynurenine production |
Why This Matters
The 5.5-fold higher cellular potency indicates superior target engagement in a therapeutically relevant cellular context, directly influencing compound selection for IDO1-focused drug discovery programs.
- [1] BindingDB. BDBM50234066 CHEMBL4078152: IC50=100 nM for IDO1 inhibition in HeLa cells. View Source
- [2] BindingDB. BDBM50190107 CHEMBL3827468: IC50=550 nM for IDO1 inhibition. View Source
